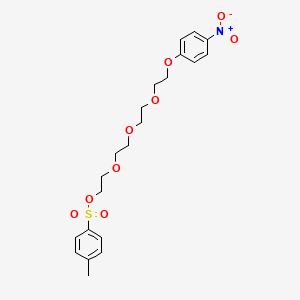

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C21H27NO9S and a molecular weight of 469.51 g/mol . It is known for its complex structure, which includes a nitrophenoxy group and a methylbenzenesulfonate group connected through a series of ethoxy linkages. This compound is used in various chemical synthesis processes and has applications in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the reaction of 4-nitrophenol with ethylene oxide to form 2-(2-(2-(4-nitrophenoxy)ethoxy)ethoxy)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Nucleophilic Substitution: Substituted products depending on the nucleophile used.

Reduction: 2-(2-(2-(2-(4-Aminophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate.

Hydrolysis: 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol and 4-methylbenzenesulfonic acid.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development:

The compound has been explored as a potential building block in the synthesis of novel pharmaceuticals. Its sulfonate group can enhance solubility and bioavailability, making it suitable for drug formulation. For example, it has been referenced in the context of developing targeted protein degradation strategies using PROTACs (Proteolysis Targeting Chimeras), where small molecules are utilized to induce the degradation of specific proteins .

Antimicrobial Activity:

Research indicates that similar compounds with nitrophenoxy groups exhibit antimicrobial properties. The presence of the 4-nitrophenoxy moiety may contribute to biological activity against various pathogens, making this compound a candidate for further investigation in antimicrobial drug development.

Materials Science

Surfactants and Emulsifiers:

Due to its ethoxylated structure, this compound can function as a nonionic surfactant or emulsifier. It has potential applications in formulating detergents and cleaning products where enhanced wetting and emulsifying properties are required. Ethoxylated compounds are known for their ability to reduce surface tension and stabilize emulsions, which is critical in industrial applications .

Polymer Additives:

In polymer chemistry, 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate may be used as an additive to modify the properties of polymers. Its inclusion could improve thermal stability or alter the hydrophilicity of polymer matrices, making it useful in producing advanced materials with tailored characteristics.

Environmental Applications

Pollutant Degradation:

The compound's structure suggests potential applications in environmental remediation. Ethoxylated compounds are often studied for their ability to degrade pollutants in water systems. Research into the degradation pathways of similar compounds indicates that they can be effective in breaking down harmful substances through photodegradation processes .

Biodegradability Studies:

Given the increasing focus on sustainable chemistry, studying the biodegradability of this compound could provide insights into its environmental impact and suitability for use in eco-friendly formulations.

- Synthesis of PROTACs : A study demonstrated the successful incorporation of this compound into PROTAC structures aimed at degrading BRD4, a protein implicated in various cancers .

- Surfactant Efficacy : Research on ethoxylated compounds highlighted their effectiveness as surfactants in cleaning formulations, indicating that modifications with sulfonate groups can enhance performance metrics such as surface tension reduction and emulsification stability .

- Environmental Impact Assessment : A comparative study on the degradation rates of ethoxylated surfactants showed that compounds similar to this compound exhibit promising rates of mineralization under UV treatment conditions, suggesting potential for application in wastewater treatment processes .

Mécanisme D'action

The mechanism of action of 2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The nitrophenoxy group can participate in electron transfer processes, and the ethoxy linkages provide flexibility to the molecule, allowing it to interact with various molecular targets. The compound can modulate biochemical pathways by interacting with enzymes and other proteins .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethanamine: Similar structure but with an amine group instead of a sulfonate group.

2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a sulfonate group.

Uniqueness

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is unique due to its combination of a nitrophenoxy group and a sulfonate group, which imparts distinct chemical properties. The presence of multiple ethoxy linkages provides flexibility and solubility in various solvents, making it a versatile reagent in chemical synthesis .

Activité Biologique

2-(2-(2-(2-(4-Nitrophenoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate, also known by its CAS number 168784-48-3, is a synthetic compound with potential biological activities. Its chemical formula is C21H27NO9S, and it has been studied for various pharmacological properties.

The compound features a complex structure characterized by multiple ether linkages and a sulfonate group, which may influence its solubility and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Weight | 469.51 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| Solubility | Varies with solvent |

Biological Activity Overview

Research on the biological activity of this compound is limited but promising. The following sections summarize findings related to its antiproliferative effects, cytotoxicity, and potential mechanisms of action.

Antiproliferative Effects

Studies have indicated that compounds with similar structures exhibit significant antiproliferative activities against various cancer cell lines. For instance, modifications to rigidin-inspired agents have shown enhanced activity against HeLa cells due to their ability to disrupt microtubulin dynamics and induce mitotic delay .

- Case Study : In a study involving derivatives of rigidin, compounds were tested on HeLa cells, showing that those with ether linkages had improved solubility and maintained potent inhibition of cell proliferation. The IC50 values for these compounds were notably lower than those without such modifications.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the MTT assay. This assay measures cell viability following treatment with various concentrations of the compound.

- Experimental Findings : In vitro experiments demonstrated that concentrations ranging from 50 to 200 µg/mL resulted in significant reductions in cell viability across several tested cell lines. The results suggest that the compound may exert cytotoxic effects through mechanisms involving apoptosis or necrosis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural similarities to known bioactive compounds can be proposed:

- Microtubule Disruption : Similar compounds have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds containing nitro groups may induce oxidative stress in cells, contributing to their cytotoxic effects .

- Targeting Specific Enzymatic Pathways : The sulfonate group may interact with specific enzymes or receptors, altering signaling pathways involved in cell growth and survival.

Propriétés

IUPAC Name |

2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO9S/c1-18-2-8-21(9-3-18)32(25,26)31-17-15-29-13-11-27-10-12-28-14-16-30-20-6-4-19(5-7-20)22(23)24/h2-9H,10-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZPEXXIMBOMJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.